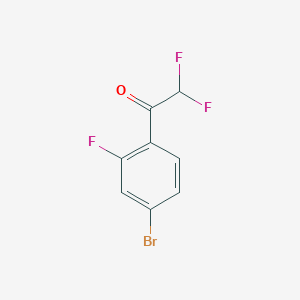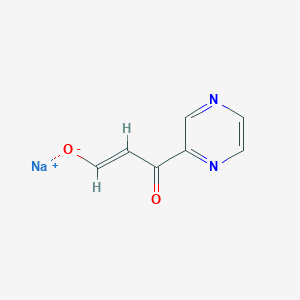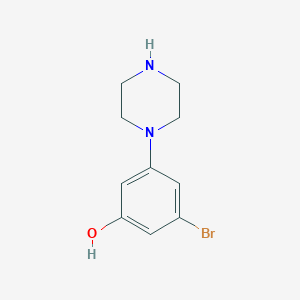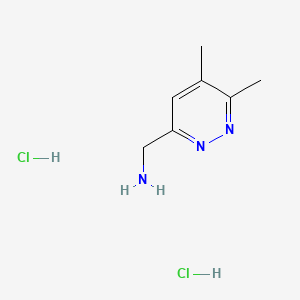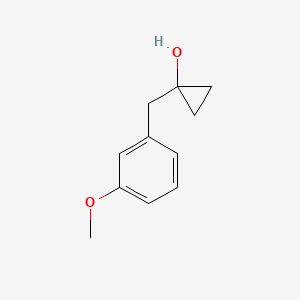
1-(3-Methoxybenzyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxybenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 It features a cyclopropane ring substituted with a hydroxyl group and a 3-methoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Methoxybenzyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with cyclopropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of carbenes or carbenoids to form the cyclopropane ring. For example, the reaction of 3-methoxybenzyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
1-(3-Methoxybenzyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted benzyl cyclopropanols.
科学研究应用
1-(3-Methoxybenzyl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(3-Methoxybenzyl)cyclopropan-1-ol depends on the specific application and reaction. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with other molecules, while the methoxy group can participate in nucleophilic substitution reactions. The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of new chemical bonds.
相似化合物的比较
1-(3-Methoxybenzyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)cyclopropan-1-ol: Similar structure but with the methoxy group in the para position. This compound may exhibit different reactivity and properties due to the position of the methoxy group.
1-(3-Ethoxybenzyl)cyclopropan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group. The ethoxy group may influence the compound’s reactivity and solubility.
1-(3-Methoxyphenyl)cyclopropan-1-ol: Similar structure but with a phenyl group instead of a benzyl group. The phenyl group may affect the compound’s stability and reactivity.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-[(3-methoxyphenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)8-11(12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
InChI 键 |
YIDZHSUUSWLPGI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CC2(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)

